molecular formula C33H48O9 B1246547 Cimilactone B

Cimilactone B

Cat. No. B1246547
M. Wt: 588.7 g/mol
InChI Key: CGINNTBXSXMOJN-ZRSMWYTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cimilactone B is a natural product found in Actaea dahurica with data available.

Scientific Research Applications

Inhibition of Wnt Signaling Pathway

Cimilactone B, along with other cycloartane glycosides, has been isolated from the roots of Cimicifuga foetida. These compounds, particularly cimilactone E and F, have demonstrated significant inhibitory activity on the Wnt signaling pathway. This pathway plays a crucial role in cell proliferation and differentiation, making its inhibition potentially valuable for cancer research and treatment (Zhu et al., 2015).

Antiproliferative Effects

Research on the aerial parts of Cimicifuga dahurica has led to the isolation of cimilactone A and B. These compounds have shown promise in antiproliferative activities, which could be beneficial for developing cancer treatments. Their structure and potential application in inhibiting cancer cell growth highlight the significance of cimilactone B in cancer research (Liu et al., 2002).

Anticomplement Activity

Cimilactone B, along with other cycloartane glycosides from Cimicifuga foetida, has been studied for its anticomplement activity. This activity is significant in the context of the immune response and could have implications for developing therapies targeting immune disorders. Cimilactone A showed notable activity in this regard (Qiu et al., 2006).

properties

Product Name

Cimilactone B

Molecular Formula

C33H48O9

Molecular Weight

588.7 g/mol

IUPAC Name

[(1S,3R,4R,5R,6R,10S,12S,16R,18S,21R)-4,6,12,17,17-pentamethyl-8-oxo-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-en-3-yl] acetate

InChI

InChI=1S/C33H48O9/c1-16-11-24(36)41-19-12-30(5)21-8-7-20-29(3,4)22(42-28-27(38)26(37)18(35)14-39-28)9-10-32(20)15-33(21,32)13-23(40-17(2)34)31(30,6)25(16)19/h8,16,18-20,22-23,25-28,35,37-38H,7,9-15H2,1-6H3/t16-,18-,19+,20+,22+,23-,25+,26+,27-,28+,30+,31-,32-,33+/m1/s1

InChI Key

CGINNTBXSXMOJN-ZRSMWYTASA-N

Isomeric SMILES

C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3([C@@H](C[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC=C5[C@@]3(C2)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C

Canonical SMILES

CC1CC(=O)OC2C1C3(C(CC45CC46CCC(C(C6CC=C5C3(C2)C)(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C

synonyms

12beta-acetoxy-3beta-O-D-xylopyranosyloxy-24,25,26,27-tetranor-9,19-cyclolanost-7-ene-16,23-lactone
cimilactone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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